2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline
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Overview
Description
2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline is a heterocyclic compound that features both quinoxaline and imidazole moieties Quinoxalines are known for their diverse biological activities, while imidazoles are crucial in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline typically involves the reaction of 2,3-dichloromethylquinoxaline with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form N-oxides.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: N-oxide derivatives of imidazole.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and complexes.
Medicine: Explored as a potential therapeutic agent in drug development for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, making it a useful ligand in catalysis and coordination chemistry. The quinoxaline moiety can intercalate with DNA, potentially disrupting biological processes and exhibiting antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis[(1-methyl-1H-imidazol-2-yl)sulfanyl]quinoxaline
- 1,2-Bis[(1H-imidazol-1-yl)methyl]benzene
- 1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate
Uniqueness
2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline is unique due to the presence of both quinoxaline and imidazole moieties, which confer a combination of properties from both heterocycles. This dual functionality makes it particularly versatile in various applications, from medicinal chemistry to material science .
Properties
CAS No. |
927661-47-0 |
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Molecular Formula |
C16H14N6 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2,3-bis(imidazol-1-ylmethyl)quinoxaline |
InChI |
InChI=1S/C16H14N6/c1-2-4-14-13(3-1)19-15(9-21-7-5-17-11-21)16(20-14)10-22-8-6-18-12-22/h1-8,11-12H,9-10H2 |
InChI Key |
NLAZOTNGWUMSAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)CN3C=CN=C3)CN4C=CN=C4 |
Origin of Product |
United States |
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